molecular formula C7H5Cl2FO B1410415 2,4-Dichloro-3-fluoroanisole CAS No. 1803806-95-2

2,4-Dichloro-3-fluoroanisole

Cat. No.: B1410415
CAS No.: 1803806-95-2
M. Wt: 195.01 g/mol
InChI Key: NGODMAHRRRWUOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-3-fluoroanisole is an organic compound characterized by the presence of two chlorine atoms and one fluorine atom attached to an anisole ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-3-fluoroanisole typically involves the halogenation of anisole derivatives. One common method includes the selective chlorination and fluorination of anisole under controlled conditions. The reaction conditions often involve the use of chlorinating and fluorinating agents such as chlorine gas and fluorine gas or their respective compounds .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are designed to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions are crucial to achieving efficient production .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-3-fluoroanisole undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4-Dichloro-3-fluoroanisole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3-fluoroanisole involves its interaction with specific molecular targets. The presence of electron-withdrawing groups (chlorine and fluorine) on the anisole ring influences its reactivity and interaction with biological molecules. These interactions can affect various biochemical pathways, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Uniqueness: 2,4-Dichloro-3-fluoroanisole is unique due to the combination of both chlorine and fluorine atoms on the anisole ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1,3-dichloro-2-fluoro-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FO/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGODMAHRRRWUOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-3-fluoroanisole
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-3-fluoroanisole
Reactant of Route 3
Reactant of Route 3
2,4-Dichloro-3-fluoroanisole
Reactant of Route 4
Reactant of Route 4
2,4-Dichloro-3-fluoroanisole
Reactant of Route 5
2,4-Dichloro-3-fluoroanisole
Reactant of Route 6
2,4-Dichloro-3-fluoroanisole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.